molecular formula C13H19BN2O3 B14007659 N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)acetamide

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)acetamide

Cat. No.: B14007659
M. Wt: 262.11 g/mol
InChI Key: MRDLQMMMWWNJRN-UHFFFAOYSA-N
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Description

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide is a boronate ester-containing compound featuring a pyridine core substituted with an acetamide group at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 2-position. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical synthesis . Its pyridine ring introduces electronic and steric effects distinct from phenyl analogs, influencing reactivity and binding properties in drug design .

Properties

Molecular Formula

C13H19BN2O3

Molecular Weight

262.11 g/mol

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide

InChI

InChI=1S/C13H19BN2O3/c1-9(17)16-10-6-7-15-11(8-10)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17)

InChI Key

MRDLQMMMWWNJRN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves three key steps:

Detailed Preparation Procedure

A representative and well-documented synthetic route is summarized below, based on palladium-catalyzed borylation of a halogenated pyridinyl acetamide precursor:

Step Reagents & Conditions Description Yield & Notes
1. Preparation of N-(4'-iodo-[1,1'-biphenyl]-4-yl)acetamide (model precursor) 4'-iodo-[1,1'-biphenyl]-4-amine, acetyl chloride, triethylamine, dichloromethane, 0 °C Acetylation of amino group to form acetamide High yield; reaction at 0 °C for 1 h; purification by silica gel chromatography
2. Palladium-catalyzed borylation N-(4'-iodo-[1,1'-biphenyl]-4-yl)acetamide, bis(pinacolato)diboron, potassium acetate, Pd(dppf)Cl2, anhydrous DMSO, 90 °C, 16 h Conversion of aryl iodide to aryl boronate ester ~78% isolated yield; purification by silica gel chromatography
3. Purification and characterization Extraction, washing, drying, chromatography Final product as yellowish solid Confirmed by ^1H NMR and other analytical techniques

This method is adaptable to the pyridinyl system by replacing the biphenyl amine with the corresponding halogenated pyridinyl amine, followed by acetylation and borylation under similar conditions.

Reaction Scheme Summary

  • Starting from 4-iodo-2-aminopyridine or 2-iodo-4-aminopyridine, the amino group is acetylated using acetyl chloride and triethylamine in dichloromethane at low temperature.
  • The resulting N-(halopyridinyl)acetamide is subjected to palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron and potassium acetate in anhydrous DMSO at 90 °C for 16 hours.
  • The reaction mixture is worked up by filtration, extraction, and purification by silica gel chromatography to afford N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide in good yield.

Key Research Findings and Optimization Notes

  • Catalyst and Ligand : Pd(dppf)Cl2 is an effective catalyst for the borylation step, providing high conversion and selectivity.
  • Base : Potassium acetate is commonly used as a mild base to facilitate the transmetalation step.
  • Solvent : Anhydrous DMSO is preferred for its ability to dissolve reagents and stabilize catalytic species.
  • Temperature and Time : Elevated temperature (90 °C) and extended reaction time (16 h) are critical for high yields.
  • Purification : Silica gel chromatography with dichloromethane/methanol mixtures is effective for isolating the pure compound.
  • Characterization : ^1H NMR spectroscopy confirms the structure, with characteristic signals for the aromatic protons, methyl groups of the acetamide, and pinacol boronate ester methyls.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Effect on Yield/Purity
Catalyst Pd(dppf)Cl2 (3–5 mol%) High catalytic activity
Base Potassium acetate (3.5 equiv.) Promotes efficient borylation
Solvent Anhydrous DMSO Good solubility and catalyst stability
Temperature 90 °C Optimal for reaction rate and selectivity
Reaction time 16 hours Ensures complete conversion
Workup Filtration over celite, extraction with ethyl acetate, washing with water/brine Removes impurities effectively
Purification Silica gel chromatography (DCM/MeOH 95:5) Yields pure product

Alternative Methods and Variations

  • Some literature reports the use of other palladium catalysts such as Pd(PPh3)4 or polymer-bound Pd catalysts in similar borylation reactions.
  • The halogenated precursor can be prepared via regioselective halogenation of aminopyridines followed by acetylation.
  • The boronate ester group can alternatively be introduced by direct lithiation of the pyridine ring followed by quenching with trialkyl borates, though this is less common due to harsher conditions.

Applications and Significance of the Preparation

The prepared this compound serves as a versatile intermediate for:

  • Suzuki-Miyaura cross-coupling to build complex heteroaryl frameworks.
  • Medicinal chemistry programs targeting kinase inhibitors, including second-generation Bruton’s tyrosine kinase inhibitors relevant to cancer and autoimmune diseases.
  • Material science applications where functionalized pyridines with boronate esters are building blocks for polymers and sensors.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Key Compounds:

Compound Name Core Structure Substituents CAS Number Key References
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Phenyl Acetamide at para, boronate at para 214360-60-8
N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Phenyl Acetamide at para, Cl at meta 1218789-92-4
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide Pyridine Acetamide at meta, boronate at meta 874363-18-5
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide Phenyl Acrylamide at meta, boronate at meta N/A

Physical and Spectral Properties

  • Melting Points : Pyridine derivatives generally exhibit lower melting points (e.g., 124–139°C for cyclopropane-containing analogs) compared to phenyl analogs (143–145°C) due to reduced symmetry .
  • NMR Signatures : Pyridin-4-yl acetamides show distinct downfield shifts for NH (δ ~2.10 ppm) and aromatic protons (δ ~7.37–7.47 ppm) versus phenyl analogs .

Biological Activity

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is C13H20BN2O3C_{13}H_{20}BN_2O_3, and it has a molecular weight of approximately 252.12 g/mol. The presence of the boron atom in the dioxaborolane structure is significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes involved in disease processes. For example, some derivatives exhibit inhibition against Aurora kinases which play a crucial role in cell division and cancer progression .
  • Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species .
  • Anticancer Properties : Research indicates that related compounds may possess anticancer effects by inducing apoptosis in cancer cells through various pathways .

Antimicrobial Activity

Recent studies have evaluated the Minimum Inhibitory Concentration (MIC) values for compounds related to this compound:

CompoundTarget OrganismMIC (µg/mL)
Compound 24Staphylococcus aureus4–8
Compound 24Mycobacterium abscessus4–8
Compound 24Mycobacterium smegmatis4–8
Compound 24Mycobacterium tuberculosis (H37Rv)0.5–1.0

These results indicate a promising profile for the compound as an antimicrobial agent against resistant strains.

Anticancer Activity

In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation:

CompoundCancer Cell LineIC50 (µM)
Luteolin DerivativeMCF-7 (Breast Cancer)42 ± 2
Luteolin DerivativeA549 (Lung Cancer)6.7

These findings highlight the potential of the compound in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of a series of pyridine-based compounds against drug-resistant strains of bacteria. Among these compounds, one with a similar structure to this compound showed significant activity against MRSA strains with an MIC value of 6 µg/mL .

Case Study 2: Cancer Cell Apoptosis

In another study focused on cancer therapeutics, derivatives of the compound were tested for their ability to induce apoptosis in various cancer cell lines. The results indicated that specific substitutions on the pyridine ring enhanced cytotoxicity and induced apoptotic pathways effectively .

Q & A

Q. What are the standard synthetic protocols for preparing N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide, and how can by-product formation be minimized?

The synthesis typically involves acylation of a boronate-containing aniline derivative. For example, acetyl chloride is reacted with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in dichloromethane (CH2Cl2) using triethylamine as a base. However, low yields (e.g., 8%) and diacetylation by-products are common due to competing amine acylation at multiple sites . To minimize by-products:

  • Use stoichiometric control (e.g., limiting acetyl chloride equivalents).
  • Optimize reaction temperature (e.g., 0°C initial cooling to suppress side reactions).
  • Employ purification via silica gel chromatography with diethyl ether as an eluent.

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key for identifying the pyridyl-acetamide backbone (e.g., acetamide NH at δ ~9.9 ppm, aromatic protons at δ 6.3–8.5 ppm) and boronate ester signals (e.g., B-O-C peaks at δ ~1.3 ppm for tetramethyl groups) .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed [M+H]<sup>+</sup>). For example, cyclopropyl derivatives of similar boronate esters show <0.5 ppm mass accuracy in HRMS .
  • Melting point analysis : Provides preliminary purity assessment (e.g., sharp melting ranges like 124–128°C indicate crystallinity) .

Q. How does the boronate ester moiety influence solubility and reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances solubility in organic solvents (e.g., THF, DCM) and stabilizes the boron center for Suzuki-Miyaura couplings. However, steric hindrance from the tetramethyl groups may reduce reactivity with bulky substrates. Methodological considerations:

  • Use Pd(PPh3)4 or Pd(dppf)Cl2 catalysts for aryl-aryl couplings .
  • Optimize base (e.g., K2CO3) and solvent (e.g., DMF/H2O mixtures) to prevent boronate hydrolysis .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved catalytic or biological activity?

  • Density Functional Theory (DFT) : Predicts electronic effects of substituents on the pyridine ring (e.g., electron-withdrawing groups increase acetamide NH acidity, enhancing hydrogen-bonding interactions).
  • Molecular docking : Screens for binding affinity to biological targets (e.g., kinase enzymes) by simulating interactions between the boronate ester and active-site residues.
  • Solvent-accessible surface area (SASA) analysis : Evaluates steric effects of tetramethyl groups on reaction intermediates .

Q. What strategies resolve contradictions in crystallographic data for boronate-containing acetamides?

  • Twinned data refinement : Use SHELXL for high-resolution structures, especially when crystals exhibit pseudo-merohedral twinning .
  • Hirshfeld surface analysis : Identifies weak interactions (e.g., C-H···O) that may distort bond lengths in X-ray structures .
  • Complementary techniques : Pair X-ray crystallography with solid-state NMR to validate boron coordination geometry .

Q. How can reaction conditions be tailored to enable meta-selective C–H borylation of related acetamide substrates?

  • Anionic ligand systems : Use [Ir(COD)OMe]2 with dtbpy ligands to direct borylation to meta positions via steric and electronic modulation .
  • Substrate pre-functionalization : Introduce directing groups (e.g., carbonyls) to orient the catalyst for selective C–H activation.
  • Kinetic vs. thermodynamic control : Lower temperatures (e.g., 40°C) favor meta selectivity over ortho/para pathways .

Q. Table 1. Representative Synthetic Yields and By-Products

Reaction ConditionsYield (%)Major By-ProductRef.
Acetyl chloride, Et3N, CH2Cl28Diacetylated amine
Optimized (0.9 eq. acetyl chloride)35<5% diacetylation

Q. Table 2. Key NMR Chemical Shifts for Structural Confirmation

Proton Environmentδ (ppm)MultiplicityRef.
Acetamide NH9.9Singlet
Pyridyl H (C4 position)8.2Doublet
Tetramethylboronate CH31.3Singlet

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